(3R,4R)-3-amino-4-methylhexanoic acid

Description

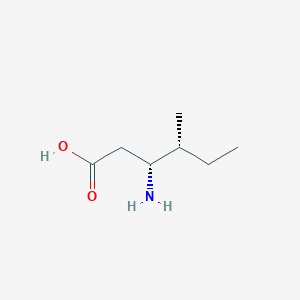

(3R,4R)-3-Amino-4-methylhexanoic acid is a non-proteinogenic amino acid derivative characterized by a six-carbon backbone with an amino group at the third carbon and a methyl substituent at the fourth carbon, both in the R configuration. This stereochemistry distinguishes it from other stereoisomers, such as (3R,4S) or (3S,4R), which exhibit distinct physicochemical and biological properties .

Properties

IUPAC Name |

(3R,4R)-3-amino-4-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEDYGILOIBOTL-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-amino-4-methylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry in the molecule during the synthesis process . The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of (3R,4R)-3-amino-4-methylhexanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-amino-4-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amines or other reduced derivatives.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce different amines .

Scientific Research Applications

(3R,4R)-3-amino-4-methylhexanoic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (3R,4R)-3-amino-4-methylhexanoic acid exerts its effects involves its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₇H₁₃NO₂ (free base) / C₇H₁₅NO₂·HCl (hydrochloride salt)

- Molecular Weight : 145.20 (free base), 181.66 (hydrochloride)

- CAS Numbers :

The compound is utilized in peptide synthesis and pharmacological research, serving as a chiral building block for drug development. Its hydrochloride salt form enhances solubility and stability in aqueous systems .

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Stereochemistry significantly impacts bioactivity and physical properties. Key stereoisomers include:

Key Insight : The (3R,4R)-isomer is preferred in pharmaceutical applications due to its established synthetic pathways and compatibility with enzymatic systems .

Ester Derivatives

Esterification modifies solubility and bioavailability. A notable derivative is:

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride

β-Homoisoleucine Analogues

β-Homoisoleucine derivatives share structural similarities but differ in branching:

Cyclohexene Carboxylic Acid Derivatives

Compounds like (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid (CAS: N/A) share functional groups but feature cyclic backbones:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3R,4R)-3-amino-4-methylhexanoic acid, and what key intermediates are involved?

- Methodology : Synthesis typically involves stereoselective strategies using chiral starting materials or enzymatic resolution. For example, alkyl esters of related β-amino acids are hydrolyzed under basic conditions (e.g., NaOH in ethanol) to yield the free acid . Protecting groups like tert-butyloxycarbonyl (Boc) may be employed to preserve stereochemistry during coupling reactions .

- Key Intermediates : Ethyl 3-amino-4-methylhexanoate is a common precursor, with chiral centers established via asymmetric catalysis or chiral pool synthesis .

Q. How is (3R,4R)-3-amino-4-methylhexanoic acid utilized as a building block in organic synthesis?

- Applications : It serves as a precursor for peptidomimetics or bioactive molecules. For instance, coupling with triazole-thioacetate derivatives (via carbodiimide-mediated amidation) can generate hybrid structures with potential enzyme inhibitory activity .

- Example : Reaction with 1,2,4-triazole-3-ylthioacetic acid derivatives under reflux in ethanol yields amides with pharmacological relevance .

Q. What analytical methods are used to confirm the purity and identity of this compound?

- Techniques :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity ≥98% .

- NMR : H and C NMR to verify stereochemistry and functional groups (e.g., δ 1.2–1.4 ppm for methyl groups) .

- LC-MS : High-resolution mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

- Strategies :

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate stereoisomers .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters to isolate the (3R,4R)-isomer .

- Validation : Circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

Q. What experimental approaches address contradictory data in enzyme inhibition studies involving this compound?

- Troubleshooting :

- Assay Conditions : Optimize pH, temperature, and co-factor concentrations (e.g., Mg for kinases) to minimize variability .

- Purity Checks : Re-analyze compound batches via HPLC to rule out degradation products .

- Structural Analogues : Compare activity with (3S,4S)-isomers or methylated derivatives to isolate stereospecific effects .

Q. How is the stability of (3R,4R)-3-amino-4-methylhexanoic acid evaluated under physiological conditions?

- Methods :

- Thermal Analysis : TGA (thermogravimetric analysis) to determine decomposition temperatures .

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .

- Forced Degradation : Expose to oxidative (HO), photolytic (UV light), and hydrolytic stress to identify degradation pathways .

Q. What techniques are used to elucidate its three-dimensional structure and hydrogen-bonding networks?

- Structural Analysis :

- X-ray Crystallography : Single-crystal diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., O–H···N hydrogen bonds) .

- DFT Calculations : Density functional theory to model conformational preferences and compare with experimental data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.